4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
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Description
4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C20H18ClN5 and its molecular weight is 363.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Pyrimidine derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating significant antibacterial activities. One notable synthesis approach involves a one-pot, three-component reaction catalyzed by magnetic nano Fe3O4 particles, leading to the creation of pyrazolo[3,4-d]pyrimidine derivatives with evaluated antibacterial properties (Rostamizadeh et al., 2013).
Antimicrobial Evaluation
- Various synthesized pyrimidine and condensed pyrimidine derivatives have been explored for their antimicrobial efficacy. For instance, certain derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Abdelghani et al., 2017).
Biological Activity Assessments
- The synthesis of novel pyrimidine-based heterocycles has led to the discovery of compounds with significant antibacterial activity. These findings highlight the importance of pyrimidine derivatives in the search for new antibacterial agents (Shehta & Abdel Hamid, 2019).
Synthesis of Biologically Active Agents
- Pyrimidine derivatives have been synthesized and evaluated for various biological activities, including antimicrobial actions. The ability to generate a wide range of derivatives underscores the versatility of pyrimidine as a core structure for developing potential therapeutic agents (Akbari et al., 2008).
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(diethylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-26(4-2)20-17(13-22)18(14-5-7-16(21)8-6-14)24-19(25-20)15-9-11-23-12-10-15/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEUTTAEGTZPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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